(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
CAS No.: 42793-97-5
Cat. No.: VC16132073
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42793-97-5 |
|---|---|
| Molecular Formula | C27H24O8 |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |
| Standard InChI | InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 |
| Standard InChI Key | XJKNQPQTQXKNOC-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate, reflects its furanose ring structure with protective groups at key positions. The oxolane (tetrahydrofuran) ring contains:
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A methoxy group (-OCH₃) at position 5
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Benzoyloxy groups (-OCOC₆H₅) at positions 3 and 4
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A methyl benzoate group (-CH₂OCOC₆H₅) at position 2
The stereochemistry of the arabinofuranoside backbone is critical for its biological interactions. The α-anomeric configuration at the methoxy-bearing carbon (C1) is confirmed by nuclear magnetic resonance (NMR) spectroscopy, with characteristic downfield shifts for C1 (~100–110 ppm in ¹³C NMR).
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₄O₈ |
| Molecular Weight | 476.5 g/mol |
| SMILES | COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| InChI | InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 |
Synthesis and Preparation
The synthesis of (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate involves sequential protection of hydroxyl groups on arabinofuranose. A typical route includes:
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Selective Benzoylation: Arabinofuranose is treated with benzoyl chloride (BzCl) in pyridine to protect hydroxyl groups at positions 2, 3, and 5.
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Methylation: The remaining hydroxyl group at the anomeric position (C1) is methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
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Purification: The crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the tri-O-benzoylated derivative.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (benzoylation step) | Minimizes side reactions |
| Solvent System | Anhydrous CH₂Cl₂ | Enhances regioselectivity |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |
Applications in Carbohydrate Chemistry
Glycosylation Reactions
The compound serves as a glycosyl donor or acceptor in chemical and enzymatic glycosylation. Its benzoyl groups stabilize the furanose ring during coupling reactions, enabling the synthesis of α-linked oligosaccharides. For example, coupling with thioglycosides under Brønsted acid catalysis yields disaccharides with >85% α-selectivity.
Nucleoside Analog Synthesis
By replacing the methoxy group with nucleobases (e.g., adenine or thymine), the compound forms arabinofuranosyl nucleosides. These analogs inhibit viral polymerases and are explored as antiviral agents.
Table 3: Biological Activity of Derived Nucleosides
| Nucleoside Analog | Target Pathogen | IC₅₀ Value |
|---|---|---|
| Ara-A (Adenine derivative) | Herpes simplex virus | 0.2 µM |
| Ara-T (Thymine derivative) | Hepatitis B virus | 1.5 µM |
Stability and Reactivity
Thermal and Photolytic Stability
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Thermal Decomposition: The compound remains stable up to 180°C, with decomposition observed at higher temperatures (TGA data).
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Light Sensitivity: UV exposure induces photo-Fries rearrangement of benzoyl groups, necessitating storage in amber vials.
Hydrolytic Reactivity
Controlled deprotection of benzoyl groups is achieved under basic (e.g., NH₃/MeOH) or acidic (e.g., H₂SO₄/EtOH) conditions. Selective removal of the C2 benzoyl group is feasible using lipase enzymes, enabling sequential functionalization.
Challenges and Future Directions
Stereochemical Control
Despite advances, achieving β-selectivity in glycosylation remains challenging due to the α-directing effect of the 2-O-benzoyl group. Novel catalysts (e.g., gold(I) complexes) are under investigation to modulate stereochemical outcomes.
Scalability
Industrial-scale production requires optimizing solvent recovery and minimizing chromatographic purification. Continuous-flow reactors show promise for enhancing throughput.
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